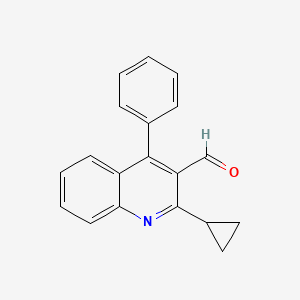
H-Ala-Pro-Arg-Lys-Gln-Leu-Ala-Thr-Lys-Ala-Ala-Arg-Lys(Me3)-Ser-Ala-Pro-Ala-Thr-Gly-Gly-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Histone peptide. Substrate for methyltransferase/demethylase enzymes. Peptide derived from human histone isotype 3.1.
科学的研究の応用
Antihypertensive Properties and Cardiovascular Health
The peptide sequence appears to have relevance in the study of antihypertensive properties and cardiovascular health. Legume proteins and their derived biopeptides, similar in structure to the provided peptide sequence, have demonstrated significant antihypertensive effects, primarily through the inhibition of the angiotensin-converting enzyme (ACE) and renin activities, as well as the promotion of γ-aminobutyric acid (GABA) production. This has implications for the development of functional food products aimed at improving cardiovascular health and managing conditions such as hypertension (Tan Wan Xin, Chong Li Choo, & Y. Wan, 2022).
Cancer Risk and Genetic Polymorphisms
Studies have investigated the role of specific polymorphisms in genes like XPC, where amino acid sequences similar to the provided peptide are implicated. These polymorphisms, including Lys939Gln and Ala499Val, have been associated with varying cancer risks across different types of cancer, including lung and breast cancer. This research contributes to understanding the low-penetrance susceptibility gene variants and their role in cancer susceptibility (G. Francisco et al., 2008; Li Qiu et al., 2008; Wei Zheng et al., 2011).
Nutritional Science and Metabolism
Peptides similar to the sequence provided have been studied for their nutritional implications, particularly in the field of parenteral nutrition. For example, the peptide L-alanyl-L-glutamine has been synthesized and its effective utilization, rapid provision of free glutamine, and potential use in parenteral nutrition have been explored. This research is crucial for understanding how specific amino acid sequences can be used to maintain essential nutrient pools in catabolic situations, offering insights into metabolic processes and nutritional therapies (P. Fürst, S. Albers, & P. Stehle, 1989).
Therapeutic Potential and Drug Development
The peptide sequence is also relevant in the context of therapeutic development. For instance, peptides derived from lethal toxin neutralizing factor (LTNF) have shown promise as potential agents for anti-venom and anti-toxin therapy. Research in this domain focuses on identifying active fragments of larger molecules that retain their biological activity and can be synthesized for therapeutic use, thereby contributing to the development of treatments for intoxication caused by various toxins (B. V. Lipps, 2008).
特性
分子式 |
C87H157N30O25 |
|---|---|
分子量 |
2023.38 |
IUPAC名 |
[(5S)-5-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]propanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-6-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S,3R)-1-[[2-(carboxymethylamino)-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-6-oxohexyl]-trimethylazanium |
InChI |
InChI=1S/C87H156N30O25/c1-44(2)40-59(111-77(134)58(31-32-63(91)121)108-73(130)54(25-15-18-34-89)106-75(132)57(28-21-36-97-87(94)95)109-81(138)62-30-22-37-115(62)84(141)45(3)90)78(135)102-48(6)70(127)114-67(52(10)120)83(140)110-53(24-14-17-33-88)72(129)101-46(4)68(125)100-47(5)69(126)105-56(27-20-35-96-86(92)93)74(131)107-55(26-16-19-39-117(11,12)13)76(133)112-60(43-118)79(136)104-50(8)85(142)116-38-23-29-61(116)80(137)103-49(7)71(128)113-66(51(9)119)82(139)99-41-64(122)98-42-65(123)124/h44-62,66-67,118-120H,14-43,88-90H2,1-13H3,(H27-,91,92,93,94,95,96,97,98,99,100,101,102,103,104,105,106,107,108,109,110,111,112,113,114,121,122,123,124,125,126,127,128,129,130,131,132,133,134,135,136,137,138,139,140)/p+1/t45-,46-,47-,48-,49-,50-,51+,52+,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,66-,67-/m0/s1 |
SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCC[N+](C)(C)C)C(=O)NC(CO)C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(C)C(=O)NC(C(C)O)C(=O)NCC(=O)NCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C2CCCN2C(=O)C(C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




